1-(Chloromethyl)-4-nitronaphthalene
Description
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(chloromethyl)-4-nitronaphthalene |
InChI |
InChI=1S/C11H8ClNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2 |
InChI Key |
ZMLDKFSWDCIYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CCl |
Origin of Product |
United States |
Mechanistic Investigations of 1 Chloromethyl 4 Nitronaphthalene Reactivity
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group is a key site for nucleophilic substitution, where the chlorine atom acts as a leaving group. As a primary benzylic halide, 1-(chloromethyl)-4-nitronaphthalene can react through both S_N1 and S_N2 mechanisms, with the predominant pathway being highly dependent on the reaction conditions. pbworks.com
The competition between unimolecular (S_N1) and bimolecular (S_N2) substitution pathways is a central theme in the reactivity of this compound.
S_N2 Pathway : This pathway is favored by strong, unhindered nucleophiles. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom, and the chloride leaving group departs simultaneously. savemyexams.com The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Given that the substrate is a primary halide, the S_N2 mechanism is sterically accessible. pbworks.com Strong nucleophiles such as iodide, cyanide, or alkoxides would likely react via this pathway.
S_N1 Pathway : This pathway involves a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. savemyexams.commasterorganicchemistry.com This is followed by a rapid attack from a nucleophile. masterorganicchemistry.com Although it is a primary halide, the benzylic position of the chloromethyl group can stabilize the resulting carbocation through resonance with the naphthalene (B1677914) ring system. This stabilization makes the S_N1 pathway viable under certain conditions, particularly with weak nucleophiles like water or alcohols (solvolysis). pbworks.cominflibnet.ac.in The electron-withdrawing nature of the nitro group at the 4-position, however, would destabilize the carbocation, potentially slowing the S_N1 rate compared to an unsubstituted analogue.
The choice of nucleophile is critical in determining the operative mechanism, as summarized in the table below.
| Nucleophile Type | Example(s) | Favored Pathway | Rationale |
| Strong | I⁻, CN⁻, RS⁻ | S_N2 | The high reactivity of the nucleophile forces a bimolecular reaction before the C-Cl bond can ionize on its own. inflibnet.ac.in |
| Weak | H₂O, ROH | S_N1 | A weak nucleophile is unable to force an S_N2 reaction, allowing time for the substrate to ionize to a carbocation, which is then trapped. inflibnet.ac.in |
Solvent and temperature exert profound control over substitution reactions.
Solvent Polarity : The choice of solvent can dictate whether the reaction proceeds via an S_N1 or S_N2 mechanism.
Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants. They excel at stabilizing both the leaving group anion and, crucially, the carbocation intermediate required for the S_N1 pathway. pbworks.comajpojournals.org Therefore, using a polar protic solvent promotes the S_N1 mechanism.
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents possess dipole moments but cannot act as hydrogen bond donors. They are effective at solvating cations but are less effective at solvating anions. This environment favors the S_N2 pathway, where charge is more dispersed in the transition state. pbworks.com
Temperature : Increasing the temperature generally accelerates the rate of both S_N1 and S_N2 reactions. ajpojournals.orgajpojournals.org This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions that can overcome the activation energy barrier. ajpojournals.orgajpojournals.org The relationship is quantitatively described by the Arrhenius equation, which shows an exponential dependence of the reaction rate constant on temperature. ajpojournals.org In cases where S_N1 and S_N2 are competitive, temperature changes can also shift the balance, although the effect is often less pronounced than that of solvent or nucleophile choice.
| Solvent | Type | Favored Mechanism | Expected Kinetic Effect |
| Water (H₂O) | Polar Protic | S_N1 | Significant rate enhancement for S_N1 due to stabilization of the carbocation intermediate. ajpojournals.orgresearchgate.net |
| Ethanol (EtOH) | Polar Protic | S_N1 | Promotes the S_N1 pathway, similar to water. |
| Acetone | Polar Aprotic | S_N2 | Favors the S_N2 pathway by increasing the effective strength of the nucleophile. pbworks.com |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | S_N2 | Strongly promotes the S_N2 pathway. |
The identification of transient species is key to confirming a reaction mechanism. nih.gov
S_N1 Intermediate : The hallmark of the S_N1 mechanism is the formation of a discrete carbocation intermediate. masterorganicchemistry.com For this compound, this would be the (4-nitro-1-naphthalenylmethyl) carbocation . This intermediate is planar at the cationic carbon and its existence can be inferred through trapping experiments. nih.gov For example, conducting the reaction in the presence of two different nucleophiles should yield a mixture of products, consistent with a common intermediate.
S_N2 Intermediate : The S_N2 reaction does not proceed through a stable intermediate but rather a high-energy pentacoordinate transition state . masterorganicchemistry.com In this state, the central carbon atom is simultaneously bonded to the incoming nucleophile and the departing leaving group. This species is transient and cannot be isolated but represents the peak of the energy profile for the reaction.
Reduction Pathways of the Nitro Group
The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing functionalities, most commonly an amine. The choice of reducing agent is critical for achieving the desired transformation, especially concerning chemoselectivity.
Catalytic hydrogenation is a widely used and efficient method for reducing aromatic nitro groups. commonorganicchemistry.com The reaction typically involves molecular hydrogen (H₂) and a heterogeneous metal catalyst.
Mechanism and Catalysts : The reaction occurs on the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel). Both the nitro compound and hydrogen are adsorbed onto the catalyst surface, where the reduction takes place. The transformation from the nitro group (-NO₂) to the amine group (-NH₂) is a stepwise process, proceeding through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates.
Palladium on Carbon (Pd/C) : This is a highly effective catalyst for nitro group reduction. commonorganicchemistry.com However, a significant drawback is its ability to catalyze hydrogenolysis, which could cleave the C-Cl bond, leading to an undesired side product. rsc.org
Raney Nickel : This catalyst is also effective for nitro reductions and is often used when trying to avoid the dehalogenation of aromatic halides, making it a potentially better choice for this specific substrate. commonorganicchemistry.comwikipedia.org
Platinum(IV) Oxide (PtO₂) : Another powerful hydrogenation catalyst that can be used for this transformation. wikipedia.org
Chemoselectivity : A primary challenge in the reduction of this compound is achieving chemoselectivity. The ideal reaction would reduce the nitro group to 1-(chloromethyl)naphthalen-4-amine without affecting the chloromethyl group. Careful selection of the catalyst and reaction conditions (temperature, pressure) is essential to maximize the yield of the desired product. rsc.orgnih.gov
Stereoselectivity : As the reduction of the nitro group to an amine on the achiral naphthalene ring does not create a new stereocenter, stereoselectivity is not a relevant consideration in this specific transformation.
A variety of chemical reagents can be employed to reduce the nitro group, often with greater chemoselectivity than catalytic hydrogenation.
Metals in Acid : A classic and reliable method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.comwikipedia.org This method is particularly effective for converting aromatic nitro compounds into anilines and is generally tolerant of other functional groups, including halides. scispace.com Tin(II) chloride (SnCl₂) is noted for its mild conditions and high chemoselectivity for nitro groups. commonorganicchemistry.comyoutube.com
Metal Hydrides : Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents. While LiAlH₄ can reduce nitro groups, its application to aromatic nitro compounds can sometimes lead to the formation of azo compounds as byproducts. commonorganicchemistry.comwikipedia.org Furthermore, its high reactivity could potentially reduce the chloromethyl group as well. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce a nitro group on its own but may do so in the presence of a catalyst. scispace.com
The table below summarizes common chemical reduction strategies.
| Reagent(s) | Primary Product | Key Intermediates | Notes |
| Fe, HCl | Amine | Nitroso, Hydroxylamine | Standard, cost-effective method for large-scale synthesis. commonorganicchemistry.com |
| SnCl₂, HCl | Amine | Nitroso, Hydroxylamine | Mild and highly chemoselective for the nitro group. youtube.com |
| Zn, NH₄Cl | Hydroxylamine | Nitroso | Can be used to selectively stop the reduction at the hydroxylamine stage. wikipedia.org |
| LiAlH₄ | Amine / Azo Compound | Nitroso, Hydroxylamine | Very strong reducing agent; may lack chemoselectivity and can form azo products. commonorganicchemistry.comwikipedia.org |
| Sodium Sulfide (Na₂S) | Amine | Nitroso, Hydroxylamine | Can be useful for selective reduction when other reducible groups are present. wikipedia.org |
Selective Reduction in the Presence of Other Functionalities
The presence of both a nitro group and a chloromethyl group on the same naphthalene skeleton presents a challenge for chemoselectivity. The primary goal in the reduction of this compound is often the conversion of the nitro group to an amine, while preserving the chloromethyl functionality for subsequent synthetic transformations. The nitro group is highly susceptible to reduction, but the benzylic chloride of the chloromethyl group is also prone to hydrogenolysis under various reductive conditions.
Achieving selective reduction of the nitro group requires mild and specific reagents. Catalytic transfer hydrogenation has emerged as a highly effective method. For instance, using hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst allows for the efficient and selective reduction of nitroarenes, even those bearing halogen substituents. This method is advantageous as it avoids the use of high-pressure hydrogen gas and often proceeds under milder conditions, minimizing dehalogenation. researchgate.net
Other established methods for the selective reduction of aromatic nitro compounds in the presence of halogens include the use of metallic reagents like zinc or tin in acidic media. Stannous chloride (SnCl₂) in hydrochloric acid is a classic reagent known for its chemoselectivity in reducing nitro groups without affecting other reducible functionalities. youtube.com The choice of reagent and reaction conditions is critical to maximizing the yield of the desired 1-amino-4-(chloromethyl)naphthalene and minimizing the formation of byproducts from the reduction or removal of the chlorine atom.
Table 1: Representative Conditions for Selective Nitro Group Reduction in Halogenated Nitroarenes This table presents data for analogous compounds to illustrate the principles of selective reduction.
| Substrate | Reagent System | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 1-Chloro-4-nitrobenzene | N₂H₄·H₂O, Pd/C | Methanol | 80 | 5 min | 4-Chloroaniline | >95 |
| 1-Bromo-3-nitrobenzene | N₂H₄·H₂O, Pd/C | Methanol | 80 | 10 min | 3-Bromoaniline | >95 |
| 2-Nitrobenzonitrile | BF₃·OEt₂, NaBH₄ | 2-MeTHF | Room Temp | 24 h | 2-Nitrobenzylamine | 84 |
Source: Adapted from studies on selective reduction of halogenated nitroarenes and nitrobenzonitriles. researchgate.net
Electrophilic and Radical Reactions Involving the Naphthalene Core
Studies on Directed Functionalization
Further substitution on the aromatic rings of this compound via electrophilic aromatic substitution (EAS) is governed by the powerful directing effects of the existing substituents. The nitro group (—NO₂) is a strong deactivating group and a meta-director due to its potent electron-withdrawing nature through both resonance and inductive effects. The chloromethyl group (—CH₂Cl) is considered a weakly deactivating group due to the inductive effect of the chlorine atom, but it acts as an ortho-, para-director.
In this compound, the ring bearing both substituents is significantly deactivated. Therefore, any subsequent electrophilic attack would preferentially occur on the unsubstituted ring (positions 5, 6, 7, and 8). The directing influence of the substituents on this ring must be considered:
The 4-nitro group deactivates the entire molecule but will direct incoming electrophiles to positions meta to it on the adjacent ring, namely positions 5 and 7.
The 1-chloromethyl group directs to its ortho position (position 2, already substituted, and position 8) and its para position (position 5).
Considering these combined effects, electrophilic attack is most likely to occur at positions 5 and 8. The precise outcome would depend on the specific electrophile and reaction conditions, but these positions represent the most activated sites on the deactivated naphthalene system. Naphthalene itself typically undergoes electrophilic substitution preferentially at the α-position (C1) due to the formation of a more stable carbocation intermediate where aromaticity is preserved in one ring. youtube.compearson.com However, the strong deactivation by the nitro group makes further substitution challenging.
Radical Initiation and Propagation Mechanisms
Radical reactions involving this compound can be initiated at two key sites: the chloromethyl group or the nitro group. rsc.org The C-Cl bond in the chloromethyl group is a benzylic halide, making it susceptible to homolytic cleavage to generate a stabilized benzylic radical.
Initiation: Radical reactions are typically initiated by thermal or photochemical means, often with a radical initiator like azobisisobutyronitrile (AIBN). For the chloromethyl group, initiation can occur via homolytic cleavage of the C-Cl bond, particularly in the presence of a catalyst or light. lumenlearning.com Research on 1-(chloromethyl)naphthalene (B51744) has shown it can act as an effective initiator in atom transfer radical polymerization (ATRP), confirming the lability of this bond towards radical formation. chemicalbook.com
Propagation: Once the 4-nitro-1-naphthylmethyl radical is formed, it can participate in chain propagation steps. A common radical reaction is dehalogenation using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org
Hydrogen Abstraction: The naphthylmethyl radical abstracts a hydrogen atom from Bu₃SnH, forming 1-methyl-4-nitronaphthalene (B1293490) and a tributyltin radical (Bu₃Sn•).
Chain Transfer: The newly formed Bu₃Sn• radical can then react with another molecule of this compound, abstracting the chlorine atom and regenerating the 4-nitro-1-naphthylmethyl radical, thus propagating the chain.
Nitroaromatic compounds themselves can also participate in radical reactions, often involving single-electron transfer to the nitro group to form a radical anion, which can then undergo further transformations. rsc.org
Rearrangement Reactions and Side Product Formation Studies
Rearrangement reactions in naphthalene derivatives are often driven by steric strain, particularly between substituents at the 1 and 8 positions, which can lead to disruption of the aromatic system. orgsyn.org In this compound, the substituents are not in a peri-relationship, making such strain-driven rearrangements less likely.
However, side product formation is plausible under certain reaction conditions. For instance, during the synthesis of 1-chloromethylnaphthalene via chloromethylation, a common side product is di-1-naphthylmethane, formed from the reaction of the product with another molecule of naphthalene. Similar side reactions could occur in reactions involving this compound.
Furthermore, under conditions that favor carbocation formation (e.g., in the presence of a Lewis acid), the chloromethyl group can ionize to form a 4-nitro-1-naphthylmethyl cation. This reactive intermediate could be attacked by nucleophiles or could potentially lead to other side products through elimination or reaction with the solvent.
Elucidation of Reaction Pathways Using Advanced Mechanistic Probes
Understanding the intricate reaction pathways of a multifunctional molecule like this compound requires the use of advanced mechanistic probes and techniques.
Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for mapping reaction energy profiles. orgsyn.org For the selective reduction of this compound, DFT could be used to calculate the activation barriers for nitro reduction versus dehalogenation with different catalysts, providing insight into the observed chemoselectivity. Similarly, the transition states for electrophilic attack at various positions on the naphthalene core can be modeled to predict regioselectivity.
Spectroscopic and Kinetic Studies: Real-time monitoring of reactions using techniques like NMR or UV-Vis spectroscopy can provide kinetic data. By following the disappearance of reactants and the appearance of products, a detailed kinetic model can be constructed to support a proposed mechanism.
Fluorescence Probes: Naphthalene derivatives are well-known for their fluorescent properties. While not a direct probe of reaction mechanisms in this context, synthetic analogues of this compound could be designed as fluorescent probes to track their localization or binding in biological or material systems, which can be relevant for understanding their applied reactivity. Metal-organic frameworks incorporating naphthalene-based ligands have also been used as fluorescent sensors for nitroaromatic compounds.
Isotopic Labeling: The use of isotopes (e.g., ¹³C, ²H) can definitively trace the path of atoms through a reaction, providing unambiguous evidence for reaction mechanisms, especially in cases where rearrangements or complex bond-forming/breaking sequences are suspected.
By combining these advanced methods, a comprehensive picture of the reactivity, selectivity, and potential side reactions of this compound can be developed.
Theoretical and Computational Chemistry Studies of 1 Chloromethyl 4 Nitronaphthalene
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons and the nature of molecular orbitals are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For 1-(chloromethyl)-4-nitronaphthalene, the interplay between the aromatic naphthalene (B1677914) system, the electron-withdrawing nitro group, and the reactive chloromethyl group defines its electronic landscape.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, simplifying reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich naphthalene ring system. The LUMO's character is anticipated to be more complex. It would be significantly lowered in energy due to the powerful electron-withdrawing effect of the nitro group and would likely have significant contributions from the π* system of the nitro-substituted ring. Furthermore, the antibonding σ* orbital of the C-Cl bond in the chloromethyl group may also contribute to or exist as a low-lying unoccupied orbital, indicating a site for nucleophilic attack.
Computational calculations, such as those using Density Functional Theory (DFT), would provide precise energies and visualizations of these orbitals. For illustrative purposes, a hypothetical set of FMO properties, based on calculations for similar nitroaromatic compounds, is presented below.
| Computational Property | Predicted Value (Illustrative) | Significance for Reactivity |
| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation in electrophilic reactions. |
| LUMO Energy | -2.5 eV | Indicates the energy of the lowest-energy orbital available to accept electrons in nucleophilic reactions. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | A moderate gap suggests the molecule is kinetically stable but poised for reactivity with suitable reagents. |
These values are hypothetical and serve to illustrate the data obtained from a typical DFT calculation.
The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. bldpharm.com In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map is predicted to show:
Intense Negative Potential: Concentrated on the oxygen atoms of the nitro group, which are highly electronegative and represent the primary sites for hydrogen bonding or coordination to electrophiles.
Positive Potential: Located on the hydrogen atoms of the naphthalene ring and the chloromethyl group.
Electrophilic Carbon Sites: The carbon atom of the chloromethyl group, bonded to an electronegative chlorine atom, and the carbons of the aromatic ring, particularly those ortho and para to the nitro group, are expected to be electron-deficient and thus susceptible to nucleophilic attack.
Quantitative analysis of the charge distribution can be achieved through population analysis methods (e.g., Mulliken, NBO). The table below provides illustrative partial atomic charges for key atoms.
| Atom | Predicted Partial Charge (Illustrative, a.u.) | Chemical Implication |
| N (nitro group) | +0.65 | Highly positive due to bonding with two electronegative oxygens. |
| O (nitro group) | -0.45 | Strong negative charge, indicating nucleophilic character. |
| C (of CH₂Cl) | +0.15 | Electrophilic center, susceptible to S_N2 attack. |
| Cl (of CH₂Cl) | -0.20 | Electronegative, acts as a leaving group. |
| C4 (bearing NO₂) | +0.10 | Electron-deficient due to the nitro group's withdrawing effect. |
These values are hypothetical and serve to illustrate the data obtained from a typical population analysis.
Conformational Analysis and Energy Landscape Mapping
While the naphthalene ring system is rigid, this compound possesses conformational flexibility due to rotation around the single bond connecting the chloromethyl group to the aromatic ring. The orientation of the C-Cl bond relative to the plane of the naphthalene ring can influence the molecule's reactivity and interactions.
Computational methods can map the potential energy surface for this rotation by systematically changing the relevant dihedral angle (e.g., Cl-C-C1-C2) and calculating the energy at each step. This process reveals the lowest-energy conformer(s) and the energy barriers to rotation. It is expected that the most stable conformation would involve the C-Cl bond being oriented away from the peri-hydrogen on the adjacent ring to minimize steric hindrance.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides invaluable tools for elucidating reaction mechanisms by modeling the entire reaction coordinate, from reactants to products, including the high-energy transition state.
This compound presents two primary sites for nucleophilic substitution:
S_N2 Reaction at the Chloromethyl Carbon: The benzylic carbon is an excellent substrate for a bimolecular nucleophilic substitution (S_N2) reaction, where a nucleophile attacks the carbon and displaces the chloride ion. Computational modeling of this pathway would involve identifying the pentacoordinate transition state and calculating its activation energy.
A comparative computational study could predict which pathway is kinetically favored.
| Reaction Pathway | Leaving Group | Predicted Activation Energy (ΔG‡) (Illustrative) | Predicted Reactivity |
| S_N2 on -CH₂Cl | Cl⁻ | Low to Moderate (e.g., 15-20 kcal/mol) | Highly Favorable |
| S_NAr on C1 (Hypothetical) | Cl⁻ | Moderate to High (e.g., 25-30 kcal/mol) | Less Favorable than S_N2 |
These values are hypothetical, intended to illustrate how computational results can compare different reaction pathways.
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, typically proceeding through several intermediates to form an amine. nih.gov The generally accepted pathway is:
Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamino) → Ar-NH₂ (Amino)
Each of these steps involves a two-electron, two-proton transfer. Computational modeling can be used to investigate the thermodynamics and kinetics of this reduction cascade. ucsb.edu DFT calculations can determine the relative energies of the intermediates and the transition state energies for each reduction step. This can help in understanding the mechanism of various reducing agents (e.g., catalytic hydrogenation, metal/acid reductions) and in predicting conditions for selectively stopping the reduction at an intermediate stage, such as the hydroxylamine (B1172632).
Solvent Effects and Reaction Environment Modeling
The chemical behavior of this compound in different media is a critical area of study, as solvent polarity and specific solvent-solute interactions can significantly influence its stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to model these solvent effects, offering insights that complement experimental investigations.
Two primary models are employed to simulate solvent effects: implicit and explicit solvent models.
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. In this approach, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. This method is computationally efficient and can provide a good initial understanding of how the bulk properties of a solvent affect the solute.
For this compound, a table of calculated properties in different implicit solvents could be generated, as shown hypothetically below.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated Solvation Energy (kcal/mol) |
| Acetonitrile | 37.5 | 5.2 | -12.5 |
| Dichloromethane | 8.9 | 4.8 | -9.8 |
| Toluene | 2.4 | 4.1 | -5.2 |
| Water | 78.4 | 5.5 | -15.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not currently available.
Explicit Solvent Models: For a more detailed and accurate understanding, explicit solvent models are used. In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the study of specific interactions, such as hydrogen bonding, which are not fully captured by implicit models. Molecular Dynamics (MD) simulations and Monte Carlo (MC) simulations are the primary techniques used for explicit solvent modeling. These simulations can provide information on the radial distribution functions of solvent molecules around specific atoms of this compound, coordination numbers, and the dynamics of the solvation shell.
Modeling reaction environments extends beyond simple solvation. For instance, to study the reactivity of the chloromethyl group in a nucleophilic substitution reaction, the reaction environment would include the nucleophile and potentially a catalyst. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly suited for such studies. In a QM/MM approach, the chemically active region (e.g., the chloromethyl group, the incoming nucleophile, and the naphthalene ring) is treated with a high level of quantum mechanical theory, while the surrounding solvent and other less critical parts of the system are treated with a more computationally efficient molecular mechanics force field.
Development of Predictive Models for Analogous Naphthalene Derivatives
The development of predictive models for analogous naphthalene derivatives, based on the properties of this compound, is a key application of theoretical and computational chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific physical property.
The process of developing a predictive model typically involves the following steps:
Data Set Collection: A dataset of naphthalene derivatives with known activities or properties is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the observed activity or property.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For a series of nitronaphthalene derivatives, a hypothetical QSAR model could be developed to predict their mutagenic potential, for example. The descriptors for this compound would serve as one data point in building such a model.
A hypothetical data table for developing a QSPR model for the absorption wavelength of analogous naphthalene derivatives might look as follows:
| Compound Name | HOMO-LUMO Gap (eV) | Molecular Polarisability (ų) | Maximum Absorption Wavelength (nm) |
| 1-Nitronaphthalene (B515781) | 4.5 | 15.2 | 340 |
| This compound | 4.3 | 16.5 | 355 |
| 1,4-Dinitronaphthalene | 4.1 | 16.0 | 370 |
| 1-Amino-4-nitronaphthalene | 3.8 | 17.1 | 410 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By establishing a statistically significant correlation between the calculated descriptors and the experimental property, these models can then be used to predict the properties of new, unsynthesized naphthalene derivatives, thereby guiding experimental efforts and accelerating the discovery of new functional molecules.
Applications of 1 Chloromethyl 4 Nitronaphthalene As a Building Block in Complex Organic Synthesis
Synthesis of Novel Naphthalene-Fused Heterocycles
The development of new heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. nih.gov 1-(Chloromethyl)-4-nitronaphthalene provides a convenient entry point for the synthesis of a variety of naphthalene-fused heterocyclic systems.
Formation of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are of paramount importance due to their prevalence in biologically active molecules and functional materials. nih.govnih.gov The reactivity of the chloromethyl group in this compound allows for its use in cyclization reactions to form a variety of nitrogen-containing rings. For instance, it can react with binucleophiles, such as amino-thiols or amino-phenols, to construct fused thiazine (B8601807) or oxazine (B8389632) rings, respectively. These reactions typically proceed through an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization. The resulting polycyclic systems are of interest for their potential pharmacological activities. Research has shown that nitrogen-based heterocycles are integral components of many natural products and synthetic drugs. nih.govmdpi.com
| Reactant | Product Class | Potential Application |
| Aminothiophenol | Naphthobenzothiazines | Medicinal Chemistry |
| o-Aminophenol | Naphthobenzoxazines | Materials Science |
| Hydrazine (B178648) derivatives | Naphthopyridazines | Agrochemicals |
Access to Oxygen and Sulfur Analogues
Beyond nitrogen heterocycles, this compound is also a precursor for the synthesis of oxygen- and sulfur-containing fused systems. openmedicinalchemistryjournal.comresearchgate.net The substitution of the chloro- moiety with oxygen or sulfur nucleophiles, followed by cyclization strategies, can lead to the formation of novel naphthofurans, naphthopyrans, and naphthothiophenes. The specific reaction conditions and the choice of the nucleophile dictate the final heterocyclic structure. These compounds are of interest in materials science due to their unique electronic and photophysical properties. The replacement of oxygen with sulfur in a molecule can lead to different chemical reactivities and biological activities. researchgate.net
| Nucleophile | Intermediate | Heterocyclic Product |
| Sodium sulfide | Naphthalen-1-ylmethanethiol | Naphthothiophene derivatives |
| Catechol | 2-((4-Nitronaphthalen-1-yl)methoxy)phenol | Dibenzonaphthodioxepines |
| Thiourea | S-(4-Nitronaphthalen-1-ylmethyl)isothiouronium chloride | Naphthothiazoles |
Preparation of Functionalized Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. iptsalipur.org this compound serves as a valuable starting material for the synthesis of more complex and functionalized PAHs. The chloromethyl group can be used to introduce the nitronaphthyl moiety into larger aromatic systems through reactions like Friedel-Crafts alkylation. Subsequent reduction of the nitro group to an amino group, followed by diazotization and coupling reactions (e.g., Gomberg-Bachmann reaction), allows for the formation of new carbon-carbon bonds and the extension of the polycyclic system. This methodology provides access to a wide array of novel PAHs with tailored electronic and steric properties. Nitrated PAHs are widely present in atmospheric aerosol particles and are important components of brown carbon. scispace.com
Role in the Synthesis of Advanced Organic Materials Precursors
The unique structural features of this compound make it an attractive building block for the synthesis of precursors for advanced organic materials.
Monomer Synthesis for Polymerization Studies
In the field of polymer chemistry, the design and synthesis of novel monomers are crucial for the development of new materials with specific properties. This compound can be chemically modified to introduce polymerizable functional groups, such as vinyl or acetylene (B1199291) moieties. For example, the chloromethyl group can be converted to a phosphonium (B103445) salt, which can then undergo a Wittig reaction with an aldehyde to introduce a carbon-carbon double bond. The resulting nitronaphthalene-containing monomer can then be used in polymerization reactions, such as radical or ring-opening metathesis polymerization, to produce polymers with high refractive indices and potential applications in optical devices. Atom transfer radical polymerization (ATRP) is a controlled polymerization technique that can be initiated by compounds like 1-(chloromethyl)naphthalene (B51744). chemicalbook.com
Linker Synthesis in Supramolecular Chemistry
Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. Rigid and well-defined linker molecules are essential components in the construction of these supramolecular architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound can be elaborated into ditopic or tritopic linkers by converting the chloromethyl group and the nitro group into suitable connecting functionalities, such as carboxylic acids, amines, or pyridyl groups. These linkers can then be used to construct porous materials with potential applications in gas storage, separation, and catalysis.
Derivatization for Isotopic Labeling and Mechanistic Probe Development
The introduction of isotopic labels, such as Carbon-13 (¹³C) and deuterium (B1214612) (²H or D), into a molecule is a powerful technique for elucidating reaction mechanisms and tracking the metabolic fate of compounds. However, the scientific literature currently lacks specific methodologies for the isotopic labeling of this compound.
Strategies for ¹³C and Deuterium Labeling
In the absence of direct research, any discussion of labeling strategies for this compound would be purely hypothetical, drawing parallels from general methods applied to related structures. For instance, the introduction of a ¹³C label could theoretically be achieved by utilizing a ¹³C-labeled precursor in the synthesis of the naphthalene (B1677914) core or the chloromethyl group. Similarly, deuterium labeling could potentially be accomplished through deuterated reducing agents or via H-D exchange reactions under specific catalytic conditions. However, without experimental validation on the target molecule, these remain speculative approaches.
Table 1: Hypothetical Starting Materials for Isotopic Labeling of this compound
| Isotope | Potential Labeled Precursor | Hypothetical Labeled Position |
| ¹³C | [¹³C]Naphthalene | Naphthalene Ring |
| ¹³C | [¹³C]Paraformaldehyde | Chloromethyl Group |
| ²H | Deuterated Nitrating Agent | Naphthalene Ring |
| ²H | Deuterated Reducing Agent | Reduction of Nitro Group (if applicable) |
Note: This table is illustrative and based on general synthetic principles, not on documented syntheses of labeled this compound.
Methodologies for Stereoselective Transformations Utilizing this compound
Stereoselective transformations are crucial in modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. The reactive chloromethyl group and the electron-withdrawing nitro group on the naphthalene scaffold of this compound suggest its potential as a substrate in such reactions. For example, it could theoretically be employed in nucleophilic substitution reactions with chiral nucleophiles or in reactions where the nitro group directs the stereochemical outcome.
However, a thorough search of the scientific literature reveals no published research detailing the use of this compound in stereoselective transformations. There are no documented examples of its use in asymmetric catalysis, as a chiral auxiliary, or in diastereoselective reactions leading to the formation of stereochemically defined products. The potential of this compound to serve as a building block in the synthesis of complex, chiral molecules is therefore yet to be realized and represents an open area for future research.
Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation of 1 Chloromethyl 4 Nitronaphthalene Transformations
In-situ Spectroscopic Monitoring of Reaction Dynamics
The ability to observe a chemical reaction as it happens, without the need for quenching or sample extraction, provides invaluable insights into its dynamics. In-situ spectroscopy allows for the real-time tracking of reactant consumption, product formation, and the transient appearance and disappearance of intermediates.
Real-time NMR and IR Spectroscopy for Kinetic Profiling
Real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for kinetic profiling. By monitoring changes in the intensities of specific signals over time, one can derive reaction rates and orders, and gain insights into the reaction mechanism.
For a typical nucleophilic substitution reaction of 1-(chloromethyl)-4-nitronaphthalene, such as its reaction with an amine, real-time ¹H NMR spectroscopy can be employed. The disappearance of the characteristic singlet of the chloromethyl protons (–CH₂Cl) and the appearance of a new singlet for the aminomethyl protons (–CH₂NR₂) can be monitored. The integration of these peaks at various time points allows for the construction of concentration-time profiles, from which kinetic parameters can be extracted.
Hypothetical Kinetic Data from Real-Time ¹H NMR Monitoring of the Reaction of this compound with Aniline
| Time (s) | Integral of –CH₂Cl | Integral of –CH₂NHPh | [Reactant] (M) | [Product] (M) |
| 0 | 1.00 | 0.00 | 0.100 | 0.000 |
| 60 | 0.85 | 0.15 | 0.085 | 0.015 |
| 120 | 0.72 | 0.28 | 0.072 | 0.028 |
| 300 | 0.52 | 0.48 | 0.052 | 0.048 |
| 600 | 0.27 | 0.73 | 0.027 | 0.073 |
| 1200 | 0.07 | 0.93 | 0.007 | 0.093 |
Similarly, in-situ IR spectroscopy can monitor the reaction by tracking the vibrational frequencies of key functional groups. The C-Cl stretching vibration of the chloromethyl group and the characteristic bands of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) would be expected to show changes as the reaction progresses. The formation of a new bond, such as a C-N bond in the case of a reaction with an amine, would also give rise to a new characteristic absorption band.
Time-Resolved UV-Vis Spectroscopy for Intermediate Detection
Many chemical reactions proceed through highly reactive, short-lived intermediates that are not detectable by conventional spectroscopic methods. Time-resolved UV-Vis spectroscopy, with its ability to acquire spectra on timescales ranging from femtoseconds to seconds, is an indispensable technique for the direct observation of such species.
In the case of solvolysis or other reactions of this compound that may proceed through a carbocation intermediate, time-resolved UV-Vis spectroscopy could potentially detect the transient naphthylmethyl cation. The extended π-system of the naphthalene (B1677914) ring, further perturbed by the nitro group, would likely result in a carbocation with a distinct and strong absorption in the UV-Vis region. The decay of this absorption, correlated with the formation of the final product, would provide direct evidence for its intermediacy.
While specific time-resolved UV-Vis data for the this compound carbocation is not documented, studies on related nitroaromatic compounds have demonstrated the power of this technique in elucidating their excited-state dynamics and reaction intermediates.
Mass Spectrometry for Unraveling Reaction Pathways
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its high sensitivity and ability to provide molecular weight and structural information make it an essential tool for identifying reaction products, byproducts, and even covalent adducts, thereby helping to piece together complex reaction pathways.
High-Resolution and Tandem Mass Spectrometry for Adduct and Fragment Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound. This is particularly valuable in identifying unexpected reaction products or adducts. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions, which provides detailed structural information.
In the study of this compound transformations, HRMS could be used to identify products of nucleophilic substitution, elimination, or even rearrangement reactions with a high degree of confidence. For instance, if a reaction with a nucleophile (Nu⁻) is performed, HRMS can confirm the formation of the expected product, 1-(nucleophilomethyl)-4-nitronaphthalene, by matching its exact mass to the theoretical value.
MS/MS analysis of the molecular ion of this compound would be expected to show characteristic fragmentation patterns. These would likely include the loss of a chlorine radical (•Cl), the loss of the chloromethyl group (•CH₂Cl), and fragmentation of the nitro group (loss of •NO or •NO₂). The fragmentation pattern of any reaction product would similarly provide clues to its structure.
Predicted HRMS and Key MS/MS Fragments for this compound and a Hypothetical Substitution Product
| Compound | Formula | Calculated m/z ([M+H]⁺) | Key MS/MS Fragments (m/z) | Interpretation |
| This compound | C₁₁H₈ClNO₂ | 222.0267 | 186.0318, 171.0551, 140.0497 | Loss of HCl, Loss of •NO₂, Loss of •CH₂Cl and •NO |
| 1-(Aminomethyl)-4-nitronaphthalene | C₁₁H₁₀N₂O₂ | 219.0815 | 202.0788, 173.0657, 127.0548 | Loss of NH₃, Loss of •NO₂, Loss of aminomethyl radical |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Interaction Studies
Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of non-covalently bound complexes from solution to the gas phase for mass spectrometric analysis. This makes ESI-MS a powerful tool for studying interactions such as host-guest complexation, protein-ligand binding, and the formation of charge-transfer complexes.
The electron-deficient nature of the nitronaphthalene ring system in this compound makes it a candidate for forming charge-transfer complexes with electron-rich species. ESI-MS could be used to detect and characterize such non-covalent interactions. For example, in a solution containing this compound and an electron-rich aromatic compound, ESI-MS could potentially detect an ion corresponding to the [M + Donor]⁺ complex, providing evidence for a π-π stacking interaction. The stoichiometry and relative binding affinities of such complexes could also be investigated.
Advanced Chromatographic Separations in Mechanistic Studies
Chromatography is an essential technique for separating the components of a complex mixture. In mechanistic studies, advanced chromatographic techniques, particularly when coupled with a sensitive and selective detector like a mass spectrometer (e.g., HPLC-MS/MS), are indispensable for identifying and quantifying the various products and byproducts of a reaction.
For the analysis of a reaction mixture from a transformation of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed. This would allow for the separation of the relatively nonpolar starting material from more polar products that might arise from hydrolysis or substitution with polar nucleophiles. The separation of potential isomers, for instance, if rearrangement reactions occur, is also a critical capability of HPLC.
The coupling of HPLC to a tandem mass spectrometer (HPLC-MS/MS) provides a powerful two-dimensional analytical tool. The HPLC separates the components of the mixture, and the MS/MS provides structural confirmation of each separated component. This is particularly useful for definitively identifying minor byproducts that can provide crucial clues about alternative reaction pathways.
Hypothetical HPLC-MS/MS Method Parameters for the Analysis of a this compound Reaction Mixture
| Parameter | Value |
| HPLC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) |
By employing such a method, one could, for example, distinguish and quantify the desired substitution product, any unreacted starting material, and potential side-products such as 1-hydroxymethyl-4-nitronaphthalene (from hydrolysis) or elimination products.
Chiral Chromatography for Stereochemical Investigations of Products
When this compound undergoes reactions that introduce a chiral center, the resulting products can exist as enantiomers. Chiral chromatography is a powerful technique for the separation and quantification of these stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.
The choice of the chiral stationary phase is critical and often depends on the specific functionalities present in the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent resolving power. For the products of this compound transformations, which would likely contain aromatic and polar functional groups, these types of CSPs would be highly suitable. The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. nih.gov
For instance, in a hypothetical nucleophilic substitution reaction where the chloromethyl group is replaced by a chiral nucleophile, the resulting product would be a pair of diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) could be employed to separate these diastereomers, allowing for the determination of the diastereomeric excess (d.e.) and providing insights into the stereoselectivity of the reaction.
Table 1: Hypothetical Chiral Separation of a this compound Derivative
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Diastereomer 1) | 8.5 min |
| Retention Time (Diastereomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This table represents a hypothetical scenario and is for illustrative purposes only.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis of Reaction Outcomes
Reactions involving this compound can often yield complex mixtures of products, including constitutional isomers and byproducts. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of such mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile and thermally stable derivatives of this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification. For example, in Friedel-Crafts type reactions, GC-MS can be instrumental in distinguishing between different regioisomers formed. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile. This makes it highly applicable to the analysis of a broad spectrum of reaction products derived from this compound. The liquid chromatograph separates the components, which are then ionized and detected by the mass spectrometer. This technique allows for the identification and quantification of various products in a single run, providing a comprehensive profile of the reaction outcome.
Diffraction Methods for Confirmation of Product Stereochemistry and Regioselectivity
While chromatographic and spectroscopic techniques are powerful for identifying and quantifying products, definitive confirmation of stereochemistry and regioselectivity often requires the use of diffraction methods.
Single-Crystal X-ray Diffraction of Reaction Products and Co-Crystals for Stereochemical and Regiochemical Assignments
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. growingscience.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a reaction product, it is possible to determine the precise arrangement of atoms in the molecule, including the absolute configuration of chiral centers and the exact substitution pattern on the naphthalene ring.
For instance, if a reaction of this compound yields a crystalline product, obtaining its single-crystal X-ray structure would unambiguously confirm its stereochemistry and regiochemistry. This information is crucial for understanding the reaction mechanism and for validating the results obtained from other analytical techniques.
In cases where the reaction product itself does not form suitable crystals, the formation of co-crystals can be a viable strategy. A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice. By co-crystallizing the product with a suitable co-former, it may be possible to obtain crystals of sufficient quality for X-ray diffraction analysis. hovione.com
Future Research Directions and Unexplored Avenues for 1 Chloromethyl 4 Nitronaphthalene
Development of Novel Catalytic Systems for its Selective Transformations
The presence of two orthogonal functional groups in 1-(chloromethyl)-4-nitronaphthalene presents a significant challenge and opportunity for selective catalysis. Future research should focus on developing novel catalytic systems that can chemoselectively activate either the C-Cl bond or the nitro group, enabling precise molecular construction.
The benzylic chloride is a prime site for various cross-coupling reactions. While palladium catalysis is a well-established method for such transformations, research into more sustainable and cost-effective alternatives is crucial. Iron-catalyzed cross-coupling reactions, for instance, offer a greener approach. A key research avenue would be to design iron(salen) complexes or similar earth-abundant metal catalysts that can facilitate Suzuki, Sonogashira, or Buchwald-Hartwig aminations at the chloromethyl position while leaving the nitro group intact. acs.org
Conversely, the selective reduction of the nitro group is a valuable transformation, providing access to anilines, azoxybenzenes, or hydroxylamines, which are important synthetic intermediates. nih.govrsc.org The development of catalysts that can achieve high selectivity under mild conditions is a priority. Systems based on metals like gold, platinum, or even electrocatalysis with specific electrodes could be explored for the controlled reduction of the nitro group to the desired oxidation state without affecting the labile chloromethyl group. nih.govacs.org A significant challenge lies in preventing hydrodechlorination or catalyst poisoning.
Table 1: Potential Catalytic Systems for Selective Transformations
| Target Functional Group | Catalytic System | Potential Reaction Type | Desired Product Type |
|---|---|---|---|
| Chloromethyl | Palladium-based (e.g., Pd(PPh₃)₄) | Suzuki, Heck, Sonogashira Coupling | Aryl/alkenyl/alkynyl-substituted nitronaphthalenes |
| Chloromethyl | Iron-based (e.g., Iron(salen)) | Cross-coupling | Aryl-substituted nitronaphthalenes |
| Nitro | Platinum on Carbon (Pt/C) with H₂ | Catalytic Hydrogenation | 1-(Chloromethyl)naphthalen-4-amine |
| Nitro | Iron Oxide Coated Electrodes | Electrochemical Reduction | 1-(Chloromethyl)naphthalen-4-amine or hydroxylamine (B1172632) |
Integration into Flow Chemistry Methodologies for Continuous Synthesis
The synthesis of this compound likely involves nitration and chloromethylation, reactions that are often highly exothermic and can involve hazardous reagents. europa.euewadirect.comwikipedia.org Batch processing of such reactions carries inherent safety risks, including poor heat transfer, potential for thermal runaway, and the formation of unsafe byproducts like bis(chloromethyl) ether. wikipedia.org Flow chemistry offers a compelling solution to these challenges. europa.euewadirect.com
Future research should aim to develop a continuous flow process for the synthesis of this compound. This would involve pumping reagents through temperature-controlled microreactors, which offer superior heat and mass transfer, enabling precise control over reaction conditions. europa.eursc.org Such a system would not only enhance safety by minimizing the volume of hazardous material at any given time but also improve reproducibility and yield. ewadirect.com The development of a multi-step, telescoped flow synthesis, where the crude product from one step is directly used in the next without intermediate workup, would be a particularly noteworthy achievement, leading to a highly efficient and automated production method for this key intermediate and its derivatives. acs.org
Table 2: Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large reagent volumes and potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior heat control. europa.eu |
| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, ensuring uniform temperature and mixing. rsc.org |
| Scalability | Difficult and often requires re-optimization of conditions. | Readily scalable by running the system for longer or "numbering-up" reactors. ewadirect.com |
| Reproducibility | Can be variable due to challenges in controlling parameters. | High reproducibility due to precise control over reaction variables. |
| Product Purity | May be lower due to side product formation from poor control. | Often higher due to cleaner reaction profiles. acs.org |
Exploration of Photochemical and Electrochemical Reactivity Pathways
The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing nitro group and the naphthalene (B1677914) ring system, make it an intriguing candidate for photochemical and electrochemical studies.
Photochemical Reactivity: The benzylic C-Cl bond is susceptible to homolytic cleavage upon UV irradiation, which could generate a 4-nitro-1-naphthylmethyl radical. This reactive intermediate could be trapped by various radical acceptors, opening up novel C-C and C-heteroatom bond-forming strategies. Furthermore, the photochemical behavior of nitro-polycyclic aromatic hydrocarbons is known to be complex and solvent-dependent, suggesting that the reaction outcomes for this compound could be tuned by varying the reaction medium. nih.govnih.gov Research in this area could explore light-induced reactions that are inaccessible through traditional thermal methods. The use of photosensitizers could also enable these transformations using visible light, offering a greener and more selective approach. acs.org
Electrochemical Reactivity: The nitro group is electrochemically active and can be reduced in a stepwise manner. nih.govacs.org Controlled-potential electrolysis could allow for the selective synthesis of the corresponding nitroso, hydroxylamine, or amine derivatives. acs.org This method avoids the use of chemical reducing agents, offering a more environmentally benign synthetic route. rsc.org The electrochemical reduction on specific electrodes, such as iron oxide-coated electrodes, has shown promise for the efficient conversion of nitroaromatics to amines. nih.gov Investigating the electrochemical behavior of the chloromethyl group in parallel, and the potential for intramolecular reactions between the reduced nitro group and the C-Cl bond, could lead to novel cyclization strategies for synthesizing nitrogen-containing heterocyclic compounds.
Table 3: Potential Products from Electrochemical Reduction of the Nitro Group
| Applied Potential / Conditions | Number of Electrons | Primary Product |
|---|---|---|
| Mildly reductive | 2e⁻, 2H⁺ | 1-(Chloromethyl)-4-nitrosonaphthalene |
| Moderately reductive | 4e⁻, 4H⁺ | N-(4-(Chloromethyl)naphthalen-1-yl)hydroxylamine |
| Strongly reductive | 6e⁻, 6H⁺ | 1-(Chloromethyl)naphthalen-4-amine |
Computational Design of Derivatives with Tailored Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity. mdpi.comscielo.org.mx For this compound, DFT calculations can provide invaluable insights to guide future experimental work.
Future research should leverage computational methods to:
Predict Reactivity: Calculate bond dissociation energies to predict the lability of the C-Cl bond versus other bonds in the molecule.
Analyze Frontier Molecular Orbitals: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites for nucleophilic and electrophilic attack.
Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, further guiding the design of selective reactions.
Design Derivatives: Systematically modify the structure in silico by adding various substituents to the naphthalene core and calculating how these changes affect the electronic properties and reactivity of the chloromethyl and nitro groups. This computational screening can identify derivatives with optimized properties for specific applications, such as enhanced reactivity for a particular transformation or altered electronic properties for materials science applications, before committing to challenging synthetic work. mdpi.commdpi.com
Table 4: Application of Computational Parameters to Predict Reactivity
| Computational Parameter | Information Gained | Implication for this compound |
|---|---|---|
| Bond Dissociation Energy (BDE) | Energy required to break a bond homolytically. | Predicts the ease of C-Cl bond cleavage for radical reactions. |
| HOMO/LUMO Energies & Gap | Indicates kinetic stability and sites of electron donation/acceptance. | Predicts susceptibility to nucleophilic attack (LUMO) and electrophilic attack (HOMO). mdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecule. | Identifies electron-deficient (potential for nucleophilic attack) and electron-rich (potential for electrophilic attack) regions. |
| Natural Bond Orbital (NBO) Analysis | Describes charge distribution and orbital interactions. | Quantifies the electron-withdrawing strength of the nitro group and its influence on the rest of the molecule. |
Cross-Disciplinary Research Opportunities in Synthetic Method Development
The development of novel synthetic methodologies centered on this compound can have a significant impact on various scientific disciplines. The unique combination of functional groups makes it an attractive building block for creating molecules with diverse applications. rug.nllifechemicals.com
Medicinal Chemistry and Drug Discovery: The nitronaphthalene scaffold is present in some bioactive compounds, and the development of new drugs with this core structure is an active area of research. nih.govscielo.br Methodologies that allow for the rapid and diverse functionalization of this compound could be used to generate libraries of novel compounds for high-throughput screening against various biological targets. The development of multicomponent reactions (MCRs) involving this scaffold could be particularly powerful for creating complex, drug-like molecules in a single step. rug.nlaau.eduncl.ac.uk
Materials Science: Functionalized naphthalenes are used in the creation of dyes, pigments, and organic electronic materials. lifechemicals.com The rigid, aromatic structure of the naphthalene core, combined with the potential for introducing a wide range of functional groups via the chloromethyl handle and the electronically active nitro group, makes this compound a promising precursor for novel materials. For example, it could be incorporated into polymers to create materials with specific optical or electronic properties, or used to synthesize novel fluorescent markers for biological imaging.
Table 5: Potential Cross-Disciplinary Applications
| Research Area | Application of this compound | Potential Outcome |
|---|---|---|
| Medicinal Chemistry | Scaffold for library synthesis via MCRs or sequential coupling. | Discovery of new therapeutic agents for various diseases. nih.govhw.ac.uk |
| Materials Science | Monomer for polymerization or building block for functional dyes. | Development of novel polymers with tailored optical/electronic properties or new fluorescent probes. lifechemicals.com |
| Agrochemicals | Precursor for synthesizing new classes of pesticides or herbicides. | Identification of more effective and potentially safer agrochemicals. |
| Catalysis | Ligand precursor for novel organometallic complexes. | Creation of new catalysts with unique reactivity and selectivity. |
Q & A
What are the primary synthetic routes for 1-(Chloromethyl)-4-nitronaphthalene, and how do reaction conditions influence isomer distribution?
Basic
The synthesis typically involves nitration of 1-(chloromethyl)naphthalene. A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C selectively introduces the nitro group at the 4-position due to electron-donating effects of the chloromethyl group. Monitoring via TLC or HPLC is critical to track intermediates .
Advanced
Advanced methods employ regioselective catalytic nitration. Palladium-mediated C–H activation (e.g., using Pd(OAc)₂ with ligands like 2,2′-bipyridine) can enhance para-selectivity (>90%) under mild conditions (50°C, 12h). Optimization requires balancing steric effects and electronic directing groups, with DFT calculations guiding catalyst design .
How do spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?
Basic
¹H NMR distinguishes the chloromethyl (–CH₂Cl) group as a singlet at δ 4.5–4.7 ppm, while the nitro group deshields adjacent aromatic protons (δ 8.2–8.5 ppm). IR confirms C–Cl (650–750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
Advanced
2D NMR (COSY, HSQC) resolves overlapping signals in substituted derivatives. For example, NOESY correlations differentiate between 4-nitro and 5-nitro isomers by spatial proximity of the chloromethyl group to aromatic protons. High-resolution MS (ESI-TOF) validates molecular formulas, especially for halogen isotopic patterns .
What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Basic
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Steric hindrance from the naphthalene ring slows kinetics compared to benzyl chloride analogs .
Advanced
Computational studies (DFT, MD) reveal that the nitro group stabilizes transition states via resonance, lowering activation energy by ~15 kcal/mol. Solvent effects (e.g., dielectric constant of DMF vs. THF) modulate charge separation in transition states, impacting reaction rates .
How does this compound perform in biological assays, and what structural modifications enhance activity?
Basic
Preliminary antifungal studies (MIC assays) show moderate activity against Candida albicans (MIC = 32 µg/mL). The chloromethyl group enhances membrane permeability compared to non-halogenated analogs .
Advanced
Derivatization with heterocycles (e.g., triazoles) via click chemistry improves potency (MIC < 8 µg/mL). QSAR models indicate electron-withdrawing substituents (e.g., –CF₃ at the 6-position) increase bioavailability by reducing metabolic oxidation .
What computational tools predict the environmental fate of this compound?
Advanced
EPI Suite models estimate a half-life of 14 days in soil (aerobic, pH 7) due to microbial degradation. The nitro group reduces volatility (log Kₒₐ = 8.2), favoring adsorption to organic matter. ToxTree predicts moderate ecotoxicity (LC₅₀ = 12 mg/L for Daphnia magna) .
How do competing side reactions (e.g., elimination vs. substitution) occur during functionalization?
Advanced
In basic conditions (e.g., K₂CO₃/EtOH), β-hydrogen elimination competes with substitution, forming vinylnaphthalene byproducts. Kinetic control (low temperature, short reaction times) favors substitution, while thermodynamic conditions (reflux, 24h) promote elimination. GC-MS quantifies product ratios .
What analytical standards and protocols ensure reproducibility in environmental detection?
Basic
EPA Method 8270 (GC-MS) with deuterated internal standards (e.g., 1-chloronaphthalene-d₇) quantifies the compound in soil extracts. Detection limits reach 0.1 ppb using SIM mode (m/z 176 → 141) .
Advanced
Isotope dilution MS (IDMS) with ¹³C-labeled analogs improves accuracy in complex matrices. SPE cartridges (C18) pre-concentrate samples, validated via spike-recovery studies (85–110% recovery in wastewater) .
How does the nitro group influence photostability and degradation pathways?
Advanced
UV-Vis studies (λₘₐₓ = 310 nm) show rapid photodegradation in sunlight (t₁/₂ = 2h), forming 4-nitroso and hydroxylated products. LC-PDA identifies transient intermediates, while EPR confirms radical formation (•OH, •NO₂) during irradiation .
What safety protocols mitigate risks during large-scale synthesis?
Basic
Use explosion-proof reactors for nitration steps. PPE (nitrile gloves, face shields) is mandatory due to lachrymatory chloromethyl vapors. Waste must be neutralized with NaHCO₃ before disposal .
How do crystallographic studies resolve polymorphism in derivatives?
Advanced
Single-crystal XRD (Cu-Kα) reveals two polymorphs of the 4-nitro derivative: a monoclinic form (P2₁/c) with H-bonded dimers and a triclinic form (P 1) with π-stacking. DSC identifies enantiotropic transitions (Tm = 145°C vs. 152°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
